Phosphorotetrathioic acid bis(2,3,4,5,6-pentafluorodiphenyl) ester triethylamine salt
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Overview
Description
Phosphorotetrathioic acid bis(2,3,4,5,6-pentafluorodiphenyl) ester triethylamine salt is a chemical compound with the molecular formula C18H16F10NPS4 and a molecular weight of 595.53 g/mol . This compound is known for its unique structure, which includes multiple fluorine atoms and a phosphorotetrathioic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorotetrathioic acid bis(2,3,4,5,6-pentafluorodiphenyl) ester triethylamine salt typically involves the reaction of phosphorotetrathioic acid with 2,3,4,5,6-pentafluorodiphenyl and triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Phosphorotetrathioic acid bis(2,3,4,5,6-pentafluorodiphenyl) ester triethylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphorotetrathioic acid derivatives with higher oxidation states, while substitution reactions can yield a variety of substituted phosphorotetrathioic acid esters .
Scientific Research Applications
Phosphorotetrathioic acid bis(2,3,4,5,6-pentafluorodiphenyl) ester triethylamine salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Mechanism of Action
The mechanism of action of phosphorotetrathioic acid bis(2,3,4,5,6-pentafluorodiphenyl) ester triethylamine salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Phosphorotetrathioic acid bis(2,3,4,5,6-pentafluorodiphenyl) ester triethylamine salt can be compared with other similar compounds, such as:
Phosphorotetrathioic acid esters: These compounds share a similar core structure but differ in the substituents attached to the phosphorus atom.
Fluorinated aromatic compounds: These compounds contain multiple fluorine atoms on an aromatic ring, similar to the pentafluorodiphenyl groups in the compound.
Triethylamine salts: These salts involve the combination of triethylamine with various acidic compounds.
The uniqueness of this compound lies in its specific combination of a phosphorotetrathioic acid core with highly fluorinated aromatic groups and triethylamine, which imparts distinctive chemical properties and reactivity .
Properties
IUPAC Name |
bis[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-sulfanylidene-sulfido-λ5-phosphane;triethylazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HF10PS4.C6H15N/c13-1-3(15)7(19)11(8(20)4(1)16)26-23(24,25)27-12-9(21)5(17)2(14)6(18)10(12)22;1-4-7(5-2)6-3/h(H,24,25);4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUCXFGAULZOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.C1(=C(C(=C(C(=C1F)F)SP(=S)([S-])SC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F10NPS4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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